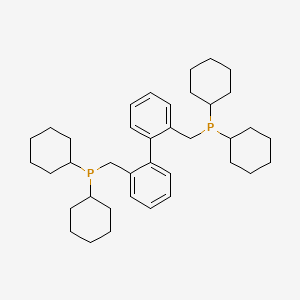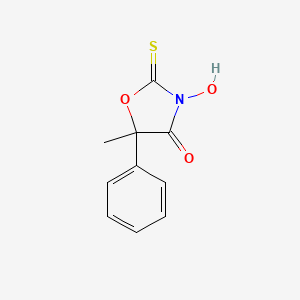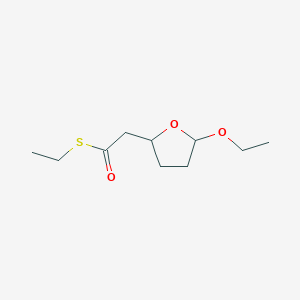
S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate: is a heterocyclic compound that belongs to the class of thioesters It is characterized by the presence of a tetrahydrofuran ring, an ethoxy group, and a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate typically involves the reaction of 5-ethoxytetrahydrofuran-2-yl ethanethiol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the thioester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- S-Ethyl ethanethioate
- S-Methyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate
- S-Propyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate
Comparison: S-Ethyl 2-(5-ethoxytetrahydrofuran-2-yl)ethanethioate is unique due to the presence of the ethoxy group on the tetrahydrofuran ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C10H18O3S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
S-ethyl 2-(5-ethoxyoxolan-2-yl)ethanethioate |
InChI |
InChI=1S/C10H18O3S/c1-3-12-10-6-5-8(13-10)7-9(11)14-4-2/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZVLDJCQWMNKQDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(O1)CC(=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


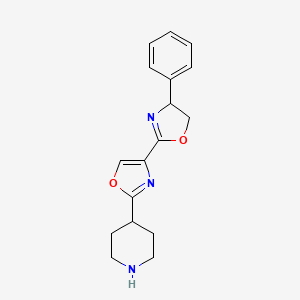
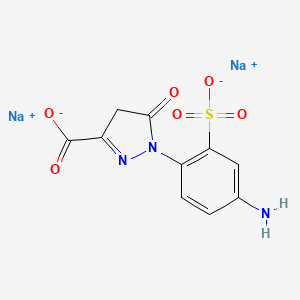
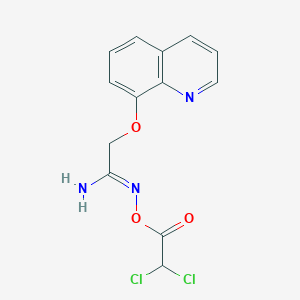
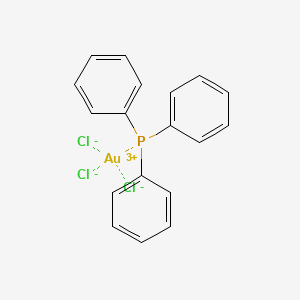
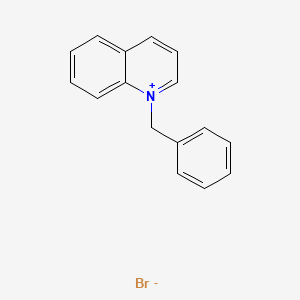
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

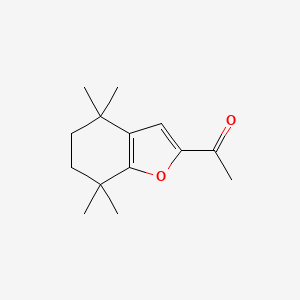
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
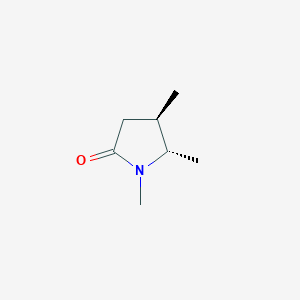
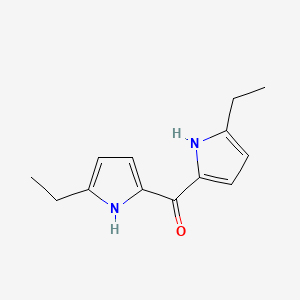
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
